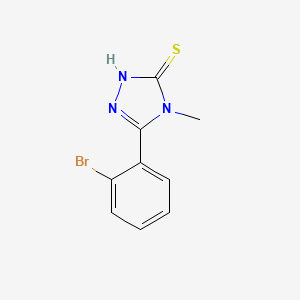

5-(2-溴苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

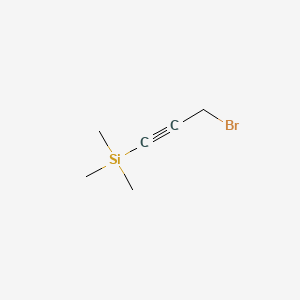

The synthesis of triazole derivatives often involves the alkylation of triazole thiol with halogen-containing compounds, a process that showcases nucleophilic substitution reactions. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out in a methanol medium in the presence of sodium hydroxide, yielding compounds with high yield (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). This methodology could be adaptable for synthesizing the subject compound by substituting the 5-bromofuran-2-yl group with a 2-bromophenyl group.

Molecular Structure Analysis

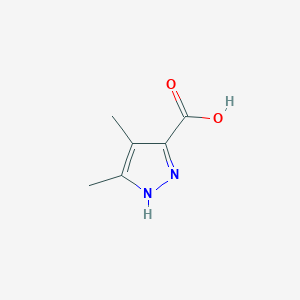

The structure of triazole derivatives is often confirmed using 1H NMR spectroscopy and elemental analysis. For instance, the structural confirmation of synthesized triazole compounds was achieved through X-ray single crystal diffraction and spectral analyses (NMR and IR) (Molbank, 2023).

Chemical Reactions and Properties

Triazole thiol derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition. The reactivity of these compounds is often investigated in the context of synthesizing novel derivatives with potential biological activities. The study of intermolecular interactions, such as hydrogen bonding and π-π interactions, in triazole derivatives is crucial for understanding their reactivity and properties (Journal of Chemical Sciences, 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. For example, the crystallization process and solubility in organic solvents versus water are critical parameters (Farmatsevtychnyi zhurnal, 2018).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including their reactivity towards various chemical reagents, potential for tautomerism, and their electrophilic and nucleophilic sites, have been explored. These aspects are pivotal for designing triazole compounds with desired biological or physical properties. The analysis of the electronic characteristics and reactivity of triazole compounds provides insights into their potential applications and interactions with biological targets (Medical and Clinical Chemistry, 2016).

科学研究应用

抗菌和抗真菌活性

5-(2-溴苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇及其衍生物显示出有希望的抗菌和抗真菌效果。这在它们广泛的生物活性中得以体现,这使它们在这些领域的进一步研究中变得重要。例如,该化合物被用于一项研究中合成新的3-(2-溴苯基)-5-(烷基硫基)-4-苯基-4H-1,2,4-三唑,这些化合物表现出显著的抗菌和抗真菌活性 (Safonov & Panasenko, 2022)。

药代动力学和生物利用度

在兽医学中,已经探讨了含有该化合物的药物的药代动力学特性和生物利用度。一项涉及使用含有两种活性化合物的制剂的研究,其中一种是5-(2-溴苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇的衍生物,显示出动物中的积极药代动力学参数和生物利用度 (Ohloblina, Bushuieva, & Parchenko, 2022)。

缓蚀作用

该化合物及其衍生物已被研究其作为缓蚀剂的潜力。在一项研究中,合成了5-(2-溴苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇的衍生物,并研究了它们作为酸性溶液中轻钢腐蚀的抑制剂。研究表明,随着这些化合物浓度的增加,抑制效率也会增加 (Yadav, Behera, Kumar, & Sinha, 2013)。

抗增殖和抗菌特性

一些5-(2-溴苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇的衍生物已被合成并评估其抗增殖和抗菌活性。发现这些化合物对不同菌株和癌细胞表现出不同程度的有效性,表明它们在开发新的药物治疗方面具有潜力 (Narayana, Raj, & Sarojini, 2010)。

DNA 甲基化抑制

5-(2-溴苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇衍生物的另一个应用是在DNA甲基化抑制领域。研究表明,这些化合物可以影响肿瘤DNA的甲基化水平,从而为它们在癌症治疗和研究中的应用开辟了途径 (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018)。

未来方向

属性

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXELBWIYJJNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350255 |

Source

|

| Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

58064-57-6 |

Source

|

| Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)